molecular formula C18H19FN4O3S B4129978 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4129978
M. Wt: 390.4 g/mol
InChI Key: CWASBQANZNSNAH-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which play a crucial role in the inflammatory process.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the inflammatory process. Moreover, it has been found to inhibit the expression of various pro-inflammatory genes such as iNOS and COX-2.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its potency and selectivity. It has been found to exhibit potent pharmacological effects at low concentrations, which makes it an ideal candidate for drug development. Moreover, it has been shown to exhibit high selectivity towards its target enzymes, which reduces the risk of off-target effects.
However, one of the major limitations of using 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilutions for in vitro experiments. Moreover, its poor solubility can also affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions that can be explored with respect to 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide. One of the major areas of research is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and identify its target proteins. Additionally, its potential applications in the treatment of various diseases such as cancer, inflammation, and microbial infections can be explored further.
Conclusion:
In conclusion, 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and anti-tumor activities and possesses significant antimicrobial and antifungal properties. Further research is needed to explore its potential applications in drug development and identify its target proteins.

Scientific Research Applications

4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. Moreover, it has been reported to possess significant antimicrobial and antifungal properties.

properties

IUPAC Name

4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-26-17-12-13(23(24)25)6-7-15(17)20-18(27)22-10-8-21(9-11-22)16-5-3-2-4-14(16)19/h2-7,12H,8-11H2,1H3,(H,20,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWASBQANZNSNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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